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Compound of Interest

Compound Name: ZK824859

Cat. No.: B611953 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides an in-depth overview of ZK824859, a selective inhibitor of the

urokinase plasminogen activator (uPA). The document covers its inhibitory activity, the

biochemical pathways it modulates, and the experimental methodologies used for its

characterization.

Core Concepts: The Urokinase Plasminogen
Activator System
The urokinase plasminogen activator (uPA) system is a crucial enzymatic cascade involved in

extracellular matrix remodeling. It plays a significant role in both physiological processes, such

as tissue repair and cell migration, and pathological conditions, including cancer invasion and

metastasis. The central components of this system are the serine protease uPA and its cell

surface receptor, the urokinase plasminogen activator receptor (uPAR).

The binding of uPA to uPAR initiates a proteolytic cascade, converting the inactive zymogen

plasminogen into the active protease plasmin. Plasmin, in turn, can degrade various

components of the extracellular matrix and activate matrix metalloproteinases (MMPs), further

promoting tissue remodeling. This system's activity is tightly regulated by plasminogen activator

inhibitors (PAIs), primarily PAI-1. Dysregulation of this system, particularly the overexpression
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of uPA and uPAR, is frequently associated with cancer progression and poor prognosis, making

it an attractive target for therapeutic intervention.

ZK824859: A Potent and Selective uPA Inhibitor
ZK824859 is an orally available small molecule that demonstrates potent and selective

inhibition of human urokinase plasminogen activator. Its selectivity for uPA over other related

serine proteases, such as tissue plasminogen activator (tPA) and plasmin, makes it a valuable

tool for studying the specific roles of uPA and a promising candidate for therapeutic

development.

Quantitative Inhibitory Activity
The inhibitory potency of ZK824859 has been quantified against both human and murine

enzymes, with the key data summarized in the tables below.

Table 1: Inhibitory Activity (IC50) of ZK824859 against Human Serine Proteases

Target Enzyme IC50 (nM)

Human uPA 79[1][2][3][4][5][6][7][8]

Human tPA 1580[1][2][3][4][5][6][7][8]

Human Plasmin 1330[1][2][3][4][5][6][7][8]

Table 2: Inhibitory Activity (IC50) of ZK824859 against Murine Serine Proteases

Target Enzyme IC50 (nM)

Mouse uPA 410[1][8][9]

Mouse tPA 910[1][8][9]

Mouse Plasmin 1600[1][8][9]

The data clearly indicates that ZK824859 is significantly more potent against human uPA

compared to tPA and plasmin, demonstrating its selectivity. The compound is less potent and

selective in the murine system.[1][8][9]
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The uPA-uPAR Signaling Axis and Its Inhibition by
ZK824859
The binding of uPA to its receptor, uPAR, not only localizes proteolytic activity to the cell

surface but also initiates intracellular signaling cascades that regulate cell adhesion, migration,

proliferation, and survival. ZK824859, by directly inhibiting the enzymatic activity of uPA, is

expected to attenuate these downstream signaling events.
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Figure 1. The uPA-uPAR signaling pathway and the inhibitory action of ZK824859.
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Experimental Protocols
The following sections describe representative experimental methodologies for assessing the

activity and efficacy of uPA inhibitors like ZK824859.

In Vitro uPA Inhibition Assay (Chromogenic)
This assay is a common method to determine the inhibitory potential of a compound against

uPA's enzymatic activity.

Principle: The assay measures the ability of uPA to cleave a specific chromogenic substrate,

which releases a colored product (p-nitroaniline, pNA). The rate of color development is

proportional to uPA activity. In the presence of an inhibitor, this rate is reduced.

Materials:

Human urokinase-type plasminogen activator

Chromogenic uPA substrate (e.g., S-2444)

Assay buffer (e.g., Tris-HCl buffer with 0.1% BSA, pH 8.5)

ZK824859 (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

96-well microplate

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

Prepare serial dilutions of ZK824859 in the assay buffer.

In a 96-well plate, add a fixed amount of human uPA to each well.

Add the different concentrations of ZK824859 to the wells containing uPA and incubate for a

pre-determined time at 37°C to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the chromogenic uPA substrate to each well.
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Immediately measure the absorbance at 405 nm at regular intervals using a microplate

reader to determine the reaction rate.

The percentage of inhibition is calculated by comparing the reaction rates in the presence of

the inhibitor to the rate of a control reaction without the inhibitor.

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a dose-response curve.
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Figure 2. Workflow for a chromogenic uPA inhibition assay.

In Vivo Efficacy in a Chronic Mouse Model of
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis, an inflammatory demyelinating

disease of the central nervous system in which uPA is implicated.

Principle: EAE is induced in mice by immunization with a myelin-derived peptide in complete

Freund's adjuvant (CFA). This leads to an autoimmune response against the myelin sheath,

resulting in paralysis. The efficacy of a therapeutic agent like ZK824859 is assessed by its

ability to prevent or reduce the clinical signs of the disease.

Materials:

Female C57BL/6 mice (8-12 weeks old)

Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

Pertussis toxin

ZK824859 formulated for oral administration

Vehicle control

Clinical scoring system for EAE (e.g., 0 = no clinical signs, 1 = limp tail, 2 = hind limb

weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund)

Procedure:

On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.

On days 0 and 2, administer pertussis toxin intraperitoneally.
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Begin treatment with ZK824859 (e.g., 10, 25, or 50 mg/kg, twice daily) or vehicle control at

the onset of clinical signs or prophylactically.

Monitor the mice daily for clinical signs of EAE and record their scores.

Continue treatment for a specified period (e.g., 25 days).

At the end of the study, tissues can be collected for histological analysis of inflammation and

demyelination in the central nervous system.

The efficacy of ZK824859 is determined by comparing the clinical scores, disease incidence,

and severity between the treated and vehicle control groups.
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Figure 3. Workflow for an in vivo EAE mouse model study.

Conclusion
ZK824859 is a potent and selective inhibitor of human urokinase plasminogen activator with

demonstrated oral availability. Its ability to modulate the uPA-uPAR signaling axis makes it a

valuable research tool for elucidating the role of uPA in various physiological and pathological

processes. Furthermore, its efficacy in preclinical models of inflammatory disease suggests its
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potential as a therapeutic agent. This technical guide provides a foundational understanding of

ZK824859 for researchers and drug development professionals interested in targeting the uPA

system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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